molecular formula C16H20O B12563932 2H-1-Benzopyran, 2-methyl-2-(4-methyl-3-pentenyl)- CAS No. 184652-24-2

2H-1-Benzopyran, 2-methyl-2-(4-methyl-3-pentenyl)-

Cat. No.: B12563932
CAS No.: 184652-24-2
M. Wt: 228.33 g/mol
InChI Key: HCILSAHRTJJNJS-UHFFFAOYSA-N
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Description

2H-1-Benzopyran, 2-methyl-2-(4-methyl-3-pentenyl)- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This particular compound features a benzopyran core with a methyl group and a 4-methyl-3-pentenyl side chain, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran, 2-methyl-2-(4-methyl-3-pentenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran, 2-methyl-2-(4-methyl-3-pentenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, typically using hydrogen gas in the presence of a palladium catalyst.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or nucleophiles like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2H-1-Benzopyran, 2-methyl-2-(4-methyl-3-pentenyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 2-methyl-2-(4-methyl-3-pentenyl)- involves its interaction with various molecular targets and pathways. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways depend on the biological context and the specific effects being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran, 2-methyl-2-(4-methyl-3-pentenyl)- is unique due to its specific side chain and the resulting chemical and biological properties

Properties

CAS No.

184652-24-2

Molecular Formula

C16H20O

Molecular Weight

228.33 g/mol

IUPAC Name

2-methyl-2-(4-methylpent-3-enyl)chromene

InChI

InChI=1S/C16H20O/c1-13(2)7-6-11-16(3)12-10-14-8-4-5-9-15(14)17-16/h4-5,7-10,12H,6,11H2,1-3H3

InChI Key

HCILSAHRTJJNJS-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C=CC2=CC=CC=C2O1)C)C

Origin of Product

United States

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